1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone is an organic compound characterized by its unique azetidinone ring structure
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone typically involves the reaction of 3-chloro-2-methylphenyl derivatives with appropriate azetidinone precursors. The reaction conditions often include the use of solvents such as ethanol or dioxane, and bases like sodium carbonate to facilitate the reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use in developing pharmaceutical agents due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit urease, an enzyme responsible for various pathological conditions. The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing its catalytic activity .
Comparison with Similar Compounds
1-(3-Chloro-2-methylphenyl)-3,3-dimethyl-2-azetanone can be compared with other similar compounds such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro and methyl group on the phenyl ring but differs in its thiazole structure.
1-Aroyl-3-(3-chloro-2-methylphenyl)thiourea: This compound shares the chloro and methyl substitutions but has a thiourea moiety instead of the azetidinone ring.
The uniqueness of this compound lies in its azetidinone ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-8-9(13)5-4-6-10(8)14-7-12(2,3)11(14)15/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARHOGJQDXWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(C2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.